molecular formula C9H7ClO B1592142 5-Chloro-1H-inden-2(3H)-one CAS No. 74444-81-8

5-Chloro-1H-inden-2(3H)-one

Cat. No. B1592142
CAS RN: 74444-81-8
M. Wt: 166.6 g/mol
InChI Key: MMMPPHUZDOMQDG-UHFFFAOYSA-N
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Description

5-Chloro-1H-inden-2(3H)-one, also known as 5-chloroindan-2-one, is an important organic compound used in the synthesis of pharmaceuticals and other compounds. It is a versatile and widely used intermediate in organic synthesis and has been studied extensively for its potential applications in medicine and other areas.

Scientific Research Applications

Humidity Sensing Properties

One significant application of derivatives related to 5-Chloro-1H-inden-2(3H)-one is in the development of humidity sensors. Novel indium(III) phthalocyanines substituted with different groups have been synthesized and characterized for their humidity sensing abilities. These compounds demonstrate considerable humidity sensitivity, with changes in their photophysical properties being a basis for detection. This application underscores the potential of such compounds in environmental monitoring and control systems (Keskin, Okuyucu, Altındal, & Erdoğmuş, 2016).

Nonlinear Optical Properties

Another area of application is in the field of nonlinear optics, where chloro(naphthalocyaninato)indium(III) compounds have been synthesized and characterized. These compounds, due to their high solubility and low tendency to form aggregates, are considered promising candidates for optical limiting applications. This highlights the role of 5-Chloro-1H-inden-2(3H)-one derivatives in developing advanced materials for optical devices (Schneider, Heckmann, Barthel, & Hanack, 2001).

Organic Synthesis and Catalysis

Compounds related to 5-Chloro-1H-inden-2(3H)-one are utilized in organic synthesis, particularly in the synthesis of indene derivatives through reactions in Brønsted superacids. These reactions offer a novel class of indene derivatives, showcasing the versatility of such compounds in synthetic chemistry and catalysis (Shershnev, Boyarskaya, & Vasilyev, 2022).

Fluorophore Development for Bioimaging

Derivatives have been developed into fluorophores with potential applications in bioimaging. For instance, donor-acceptor-type biheteroaryl fluorophores constructed via oxidative C-H/C-H cross-coupling show tunable emissions and high quantum yields. Specific derivatives exhibit exceptional photostability and low cytotoxicity, making them suitable for in vivo mitochondria imaging, representing a significant advancement in medical diagnostics and research (Cheng et al., 2016).

properties

IUPAC Name

5-chloro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPPHUZDOMQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618666
Record name 5-Chloro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-inden-2(3H)-one

CAS RN

74444-81-8
Record name 5-Chloro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2,3-dihydro-1H-inden-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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